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Introduction

These application notes provide a comprehensive overview and detailed protocols for the
preclinical evaluation of CM304, an antibody targeting the immune checkpoint receptor
CEACAML1 (Carcinoembryonic Antigen-Related Cell Adhesion Molecule 1), in murine cancer
models. CM304, also known as CM-24 or MK-6018, is a humanized monoclonal antibody
designed to block the inhibitory signals mediated by CEACAM1, thereby enhancing the anti-
tumor activity of immune cells.[1][2]

Note on CM304 (CM-24/MK-6018) Development: It is important to note that the clinical
development of CM-24 (MK-6018) was discontinued by Merck following unfavorable efficacy
data.[3][4][5] These protocols are provided for research purposes to facilitate the investigation
of CEACAML1 biology and the potential of anti-CEACAML1 therapies.

CEACAML1 is expressed on various immune cells, including T cells and Natural Killer (NK)
cells, as well as on some tumor cells.[1][2] Homophilic interactions between CEACAML1 on
immune cells and tumor cells lead to the inhibition of the anti-tumor immune response.[2] By
blocking this interaction, CM304 aims to restore and enhance the cytotoxic functions of T cells
and NK cells against cancer cells.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b606738?utm_src=pdf-interest
https://www.benchchem.com/product/b606738?utm_src=pdf-body
https://www.benchchem.com/product/b606738?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30349641/
https://aacrjournals.org/cancerres/article/83/7_Supplement/1867/720875/Abstract-1867-Pre-clinical-characterization-of
https://www.benchchem.com/product/b606738?utm_src=pdf-body
https://clin.larvol.com/trial-detail/NCT02346955
https://clinicaltrials.gov/study/NCT02346955
https://www.cancer.gov/research/participate/clinical-trials-search/v?id=NCI-2016-00592
https://pubmed.ncbi.nlm.nih.gov/30349641/
https://aacrjournals.org/cancerres/article/83/7_Supplement/1867/720875/Abstract-1867-Pre-clinical-characterization-of
https://aacrjournals.org/cancerres/article/83/7_Supplement/1867/720875/Abstract-1867-Pre-clinical-characterization-of
https://www.benchchem.com/product/b606738?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606738?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE ey cricn

Data Presentation: Summary of Preclinical Models
and Treatment Regimens

The following tables summarize common experimental parameters for in vivo studies of anti-
CEACAML1 antibodies in mice.

Table 1: Recommended Syngeneic Mouse Models for Anti-CEACAML1 Efficacy Studies
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Implantation

Cell Line Cancer Type Mouse Strain - Rationale
ite
Well-
characterized
immunogenic
) Subcutaneous,
CT26 Colon Carcinoma  BALB/c ) model,
Orthotopic

responsive to
checkpoint
inhibitors.[6][7]

Widely used for

immunotherapy
studies,
Colon
MC38 ) C57BL/6 Subcutaneous expresses
Adenocarcinoma )
immune

checkpoints.[6]
[7]

Highly metastatic

Orthotopic model, useful for
Mammary )
4T1 ) BALB/c (mammary fat studying effects
Carcinoma
pad) on tumor spread.
[61[7]
Poorly
immunogenic
Subcutaneous, ]
model, suitable
B16-F10 Melanoma C57BL/6 Intravenous (for ]
) for testing
lung metastasis) o
combination
therapies.[7]
Model for
A20 B-cell Lymphoma  BALB/c Subcutaneous hematological

malignancies.[1]

Table 2: Dosing and Administration of Anti-CEACAM1 Antibody in Mice

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.criver.com/products-services/discovery-services/pharmacology-studies/oncology-immuno-oncology-studies/oncology-models/syngeneic-mouse-models
https://www.kyinno.com/in-vivo-services/syngeneic-model/
https://www.criver.com/products-services/discovery-services/pharmacology-studies/oncology-immuno-oncology-studies/oncology-models/syngeneic-mouse-models
https://www.kyinno.com/in-vivo-services/syngeneic-model/
https://www.criver.com/products-services/discovery-services/pharmacology-studies/oncology-immuno-oncology-studies/oncology-models/syngeneic-mouse-models
https://www.kyinno.com/in-vivo-services/syngeneic-model/
https://www.kyinno.com/in-vivo-services/syngeneic-model/
https://pubmed.ncbi.nlm.nih.gov/30349641/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606738?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Parameter Recommendation

Dosage Range 10 - 30 mg/kg

Administration Route Intraperitoneal (i.p.) or Intravenous (i.v.)
Dosing Schedule Every 3-4 days

Isotype control antibody (e.g., human I1gG4) in
sterile PBS

Vehicle Control

o Can be combined with anti-PD-1 or anti-CTLA-4
Combination Therapy ibod
antibodies

Experimental Protocols
In Vivo Tumor Model Establishment and Treatment

a. Cell Culture and Implantation:

e Culture the selected cancer cell line (e.g., CT26, MC38) in the recommended medium until
they reach 80-90% confluency.

o Harvest the cells and resuspend them in sterile, serum-free medium or PBS at the desired
concentration (typically 1 x 10”6 to 5 x 10”6 cells per 100 pL).

o For subcutaneous models, inject the cell suspension into the flank of the appropriate mouse
strain (e.g., BALB/c for CT26).[6][7]

o For orthotopic models, inject the cells into the corresponding organ (e.g., mammary fat pad
for 4T1).[6]

b. Tumor Growth Monitoring:
e Begin monitoring tumor growth 3-5 days after implantation.
o Measure the tumor dimensions (length and width) using digital calipers every 2-3 days.[8][9]

e Calculate the tumor volume using the formula: Volume = (Length x Width"2) / 2.[10][11]
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c

Randomize the mice into treatment groups when tumors reach a predetermined size (e.qg.,
100 mma3).

. Antibody Administration:

Prepare the anti-CEACAML1 antibody (CM304) and isotype control at the desired
concentration in sterile PBS.

Administer the antibody solution via intraperitoneal (i.p.) or intravenous (i.v.) injection
according to the dosing schedule.[12]

Isolation of Tumor-Infiltrating Lymphocytes (TILS)

Euthanize mice at the experimental endpoint and surgically excise the tumors.

Mechanically dissociate the tumor tissue into small pieces in a petri dish containing RPMI-
1640 medium.

Transfer the tissue fragments and medium to a gentleMACS C Tube and process using a
gentleMACS Dissociator.

Alternatively, enzymatically digest the minced tumor tissue with a solution containing
collagenase and DNase for 30-60 minutes at 37°C.[13]

Filter the resulting single-cell suspension through a 70 um cell strainer.

Isolate lymphocytes from the single-cell suspension using Ficoll-Paque density gradient
centrifugation.[14][15]

Collect the lymphocyte layer, wash with PBS, and proceed to downstream analysis.

Flow Cytometry Analysis of Imnmune Cell Populations

Resuspend the isolated TILs in FACS buffer (PBS with 2% FBS).

Block Fc receptors with an anti-CD16/32 antibody to reduce non-specific binding.
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Stain the cells with a panel of fluorescently labeled antibodies against immune cell surface
markers (e.g., CD3, CD4, CD8, NK1.1, F4/80, Gr-1).

For intracellular cytokine staining, stimulate the cells with a cell stimulation cocktail
(containing PMA, ionomycin, and a protein transport inhibitor) for 4-6 hours before surface
staining.

After surface staining, fix and permeabilize the cells using a fixation/permeabilization kit.
Stain for intracellular cytokines (e.g., IFN-y, TNF-0).

Acquire the data on a flow cytometer and analyze using appropriate software.[16][17][18]

Cytokine Analysis

Tumor Lysate: Homogenize a portion of the excised tumor tissue in a lysis buffer containing
protease inhibitors. Centrifuge to pellet debris and collect the supernatant.

Serum: Collect blood from mice via cardiac puncture at the time of euthanasia. Allow the
blood to clot and centrifuge to separate the serum.

Analyze the cytokine levels in the tumor lysate and serum using a multiplex immunoassay,
such as a Luminex-based cytokine array, or by ELISA.[19][20][21]

Mandatory Visualizations
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Caption: CEACAML1 inhibitory signaling in T-cells.
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Experimental Workflow for CM304 Treatment in Mice
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Caption: Workflow for in vivo evaluation of CM304.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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